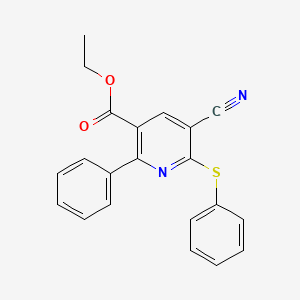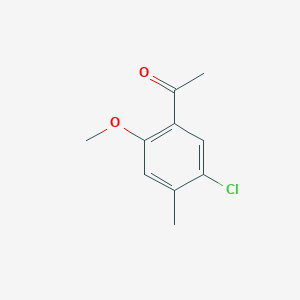![molecular formula C15H24N2O4 B2668383 N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide CAS No. 2361829-87-8](/img/structure/B2668383.png)
N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, also known as DASPMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DASPMI is a spirolactam-based molecule that has been synthesized using various methods.
作用机制
The mechanism of action of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide is not fully understood. However, it has been suggested that N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide interacts with proteins through hydrogen bonding and hydrophobic interactions. This interaction may lead to changes in the conformation and activity of the proteins, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide can inhibit the growth of cancer cells and induce apoptosis. N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the regulation of neurotransmitters in the brain. This inhibition could potentially lead to the improvement of cognitive function in Alzheimer's disease.
实验室实验的优点和局限性
N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is stable under standard laboratory conditions and can be easily synthesized using various methods. N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide also has a high purity, which is important for its use in biochemical and medicinal studies. However, N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide.
未来方向
There are several future directions for the study of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide. One direction is the exploration of its potential therapeutic effects in various diseases, such as cancer and Alzheimer's disease. Another direction is the development of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide-based materials for various applications, such as sensors and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide and its interactions with proteins.
Conclusion:
In conclusion, N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide is a spirolactam-based molecule that has potential applications in various fields. Its synthesis method has been achieved using different methods, and it has been studied for its potential therapeutic effects in various diseases. N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide interacts with proteins through hydrogen bonding and hydrophobic interactions, which could explain its potential therapeutic effects. N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments, but also has some limitations that should be taken into consideration. There are several future directions for the study of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, including the exploration of its potential therapeutic effects and the development of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide-based materials.
合成方法
The synthesis of N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been achieved using different methods. One of the most commonly used methods is the reaction of 3-aminopropionitrile with 1,4-dioxaspiro[4.5]decan-8-one, followed by reaction with acryloyl chloride. This method yields N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide with a purity of 95%. Other methods involve the use of different starting materials and reagents, such as 3-aminopropanoic acid and 1,4-dioxaspiro[4.5]decan-3-ol.
科学研究应用
N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been used as a probe to study protein-ligand interactions. In materials science, N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been explored as a building block for the synthesis of functional materials.
属性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-2-13(18)16-9-6-14(19)17-10-12-11-20-15(21-12)7-4-3-5-8-15/h2,12H,1,3-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHRZQLIGYOURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NCC1COC2(O1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2668308.png)
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2668309.png)
![4-Morpholinecarboxylic acid, 2-methyl-6-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R,6R)-](/img/structure/B2668310.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2668313.png)
![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668315.png)
![N-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2668316.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2668321.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2668322.png)
